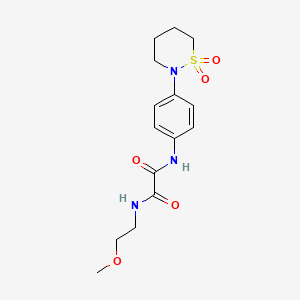

N1-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-N2-(2-methoxyethyl)oxalamide

CAS No.: 899976-51-3

Cat. No.: VC4534755

Molecular Formula: C15H21N3O5S

Molecular Weight: 355.41

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 899976-51-3 |

|---|---|

| Molecular Formula | C15H21N3O5S |

| Molecular Weight | 355.41 |

| IUPAC Name | N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-(2-methoxyethyl)oxamide |

| Standard InChI | InChI=1S/C15H21N3O5S/c1-23-10-8-16-14(19)15(20)17-12-4-6-13(7-5-12)18-9-2-3-11-24(18,21)22/h4-7H,2-3,8-11H2,1H3,(H,16,19)(H,17,20) |

| Standard InChI Key | GJEKGGIINPUKEU-UHFFFAOYSA-N |

| SMILES | COCCNC(=O)C(=O)NC1=CC=C(C=C1)N2CCCCS2(=O)=O |

Introduction

N1-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-N2-(2-methoxyethyl)oxalamide is a synthetic organic compound that belongs to the oxalamide class. This class of compounds is known for its diverse biological activities and potential therapeutic applications. The compound features a thiazinane ring, which is a six-membered ring containing nitrogen and sulfur, and an oxalamide linkage, known for its role in various bioactive molecules.

Synthesis

The synthesis of N1-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-N2-(2-methoxyethyl)oxalamide typically involves multi-step organic reactions. These steps require precise control over reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Common analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are used to confirm the structure of the synthesized compound.

Potential Biological Activities

Compounds in the oxalamide class are often studied for their potential therapeutic applications, particularly in the modulation of biological pathways. While specific biological activities of N1-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-N2-(2-methoxyethyl)oxalamide are not detailed in the literature, related compounds have shown promise in various pharmacological activities.

Chemical Reactions

N1-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-N2-(2-methoxyethyl)oxalamide can undergo various chemical reactions typical for oxalamides. These reactions are generally monitored using chromatographic techniques to assess conversion rates and product formation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume